Regioisomeric Differentiation: 5-Chloro-2-Methoxy Substitution Versus 4-Chloro and 3-Chloro Analogs in the Pyrimidylaminobenzamide Series
The target compound bears a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzamide ring. The closest regioisomeric comparators include 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS not located) and 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS not located). The 5-chloro-2-methoxy pattern places the electron-withdrawing chloro substituent para to the amide linkage and ortho to the methoxy group, a configuration that influences both the conformational preference of the benzamide moiety and its electronic complementarity with kinase ATP-binding pockets [1]. In contrast, the 4-chloro analog places chlorine para to the amide but lacks the ortho-methoxy group, while the 3-chloro analog places chlorine meta to the amide. No publicly available head-to-head biochemical comparison data were identified for these specific analogs at the time of this analysis.
| Evidence Dimension | Benzamide ring substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 5-Chloro-2-methoxy substitution (C20H19ClN4O3, MW 398.85 g/mol) [2] |
| Comparator Or Baseline | 4-Chloro analog: 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide; 3-Chloro analog: 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide; Unsubstituted analog: N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide |
| Quantified Difference | No quantitative biochemical comparison data publicly available; differentiation is structural (regioisomeric) with inferred impact on target binding based on class-level SAR principles [1] |
| Conditions | Structural comparison; no head-to-head biochemical assay data identified in public domain |
Why This Matters
The unique 5-chloro-2-methoxy substitution pattern cannot be replicated by purchasing 4-chloro or 3-chloro regioisomers; procurement of the correct CAS number ensures SAR fidelity in kinase inhibitor development programs.
- [1] Pan, Z.; Li, X. Kinase inhibitor and method for treatment of related diseases. Patent WO-2013060098-A1, filed October 25, 2012, and published May 2, 2013. View Source
- [2] Automated Topology Builder (ATB) and Repository. C20H19ClN4O3, Molecule ID 2008814, ChEMBL ID CHEMBL1708772. Accessed 2026. View Source
